molecular formula C19H18BrP B117116 Methyltriphenylphosphonium bromide CAS No. 1779-49-3

Methyltriphenylphosphonium bromide

Cat. No.: B117116
CAS No.: 1779-49-3
M. Wt: 357.2 g/mol
InChI Key: LSEFCHWGJNHZNT-UHFFFAOYSA-M
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Description

Methyltriphenylphosphonium bromide is an organophosphorus compound with the chemical formula C₁₉H₁₈BrP . It is the bromide salt of a phosphonium cation and appears as a white crystalline solid. This compound is soluble in polar organic solvents and is widely used in organic synthesis, particularly in the Wittig reaction for methylenation processes .

Mechanism of Action

Target of Action

Methyltriphenylphosphonium bromide is an organophosphorus compound . It is primarily targeted to mitochondria . The mitochondria play a crucial role in energy production within cells, and they are also involved in regulating cell death .

Mode of Action

This compound is a lipophilic molecule that can deliver molecules to specific cell components . It is used to create mitochondrial-targeted antioxidants that selectively block mitochondrial oxidative damage and prevent some types of cell death . These antioxidants are ubiquinone and tocopherol derivatives and are targeted to mitochondria by covalent attachment to a lipophilic triphenylphosphonium cation .

Biochemical Pathways

This compound is used for methylenation through the Wittig reaction . The Wittig reaction is a chemical reaction used to convert aldehydes and ketones to alkenes . This compound is also utilized in the synthesis of an enyne and 9-isopropenyl-phenanthrene .

Pharmacokinetics

Its lipophilic nature suggests that it may have good cell permeability .

Result of Action

The result of this compound’s action is the prevention of some types of cell death by blocking mitochondrial oxidative damage . This is achieved through the delivery of antioxidants to the mitochondria .

Action Environment

The action environment of this compound is primarily within the cell, specifically targeting the mitochondria . The efficacy and stability of this compound could be influenced by various environmental factors within the cell, such as pH, temperature, and the presence of other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyltriphenylphosphonium bromide is synthesized by reacting triphenylphosphine with methyl bromide. The reaction proceeds via an SN2 mechanism, where the methyl group displaces the bromide ion to form the quaternary ammonium salt . The reaction can be represented as follows: [ \text{Ph}_3\text{P} + \text{CH}_3\text{Br} \rightarrow \text{Ph}_3\text{PCH}_3\text{Br} ]

Industrial Production Methods: In an industrial setting, the synthesis involves heating triphenylphosphine and methyl bromide in a suitable solvent under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization to enhance purity .

Chemical Reactions Analysis

Types of Reactions: Methyltriphenylphosphonium bromide primarily undergoes substitution reactions. It is a key precursor to methylenetriphenylphosphorane, a useful methylenating reagent .

Common Reagents and Conditions:

Major Products: The major product formed from the reaction with strong bases is methylenetriphenylphosphorane, which is used in the Wittig reaction to form alkenes .

Scientific Research Applications

Methyltriphenylphosphonium bromide has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Ethyltriphenylphosphonium bromide
  • Butyltriphenylphosphonium bromide
  • Phenyltriphenylphosphonium bromide

Comparison: Methyltriphenylphosphonium bromide is unique due to its specific use in the Wittig reaction for methylenation. While similar compounds like ethyltriphenylphosphonium bromide and butyltriphenylphosphonium bromide can also be used in organic synthesis, they differ in their alkyl group, which can influence their reactivity and the types of reactions they undergo .

Properties

IUPAC Name

methyl(triphenyl)phosphanium;bromide
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InChI

InChI=1S/C19H18P.BrH/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;/h2-16H,1H3;1H/q+1;/p-1
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InChI Key

LSEFCHWGJNHZNT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
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Molecular Formula

C19H18BrP
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Related CAS

15912-74-0 (Parent)
Record name Methyltriphenyliphosphonium bromide
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DSSTOX Substance ID

DTXSID30883580
Record name Phosphonium, methyltriphenyl-, bromide (1:1)
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Molecular Weight

357.2 g/mol
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Physical Description

White hygroscopic powder; [Acros Organics MSDS]
Record name Methyltriphenylphosphonium bromide
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CAS No.

1779-49-3
Record name Methyltriphenylphosphonium bromide
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Record name Methyltriphenyliphosphonium bromide
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Record name Methyltriphenylphosphonium bromide
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Record name METHYLTRIPHENYLIPHOSPHONIUM BROMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: The molecular formula of Methyltriphenylphosphonium bromide is C25H22BrP and its molecular weight is 433.31 g/mol.

A: While specific spectroscopic data is not provided in the abstracts, common characterization techniques like Fourier transform infrared spectroscopy (FTIR) [] and nuclear magnetic resonance (NMR) [, ] are mentioned as methods used in the research involving this compound. These techniques help identify functional groups and elucidate the structure of the compound and its derivatives.

A: this compound is a key reagent in the Wittig reaction, facilitating the synthesis of alkenes from ketones or aldehydes. [, , , , , ] This reaction is widely used in organic synthesis to form carbon-carbon double bonds, enabling the preparation of complex molecules.

A: In a study focused on the synthesis of p-Mentha-1,3,8-triene, this compound was reacted with a ketone derivative under Wittig conditions. [] This reaction successfully yielded the desired triene product, highlighting the compound's effectiveness in forming carbon-carbon double bonds.

A: Research indicates that this compound can decompose to form methylenetriphenylphosphorane in the presence of a strong base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). [] This generated ylide can then participate in Wittig reactions, offering an alternative route for alkene synthesis.

A: this compound functions as a hydrogen bond acceptor (HBA) in the formation of deep eutectic solvents (DES). [, , , , , , , , , ] It is often combined with hydrogen bond donors (HBD) like ethylene glycol, glycerol, or polyethylene glycol.

ANone: DES incorporating this compound have shown promising results in various applications, including:

  • Biofuel purification: This type of DES effectively removes glycerol from biodiesel. []
  • Natural gas sweetening: These DESs show potential for removing CO2 and H2S from natural gas. [, ]
  • Extraction of sulfur compounds: These DESs can selectively extract sulfur-containing compounds like thiophene from fuels. [, ]
  • Dissolving metal oxides: DESs based on this compound and p-toluenesulfonic acid monohydrate can solubilize various metal oxides. []

A: Yes, computational techniques like Quantum Chemical Calculations using HyperChem software [] and COSMO-RS modeling [, , ] have been employed to investigate the formation mechanisms, interactions, and properties of this compound-based DES. These studies aid in understanding the structural features and molecular interactions contributing to the DES properties and their efficacy in different applications.

A: Molecular dynamics (MD) simulations were employed to study the extraction of quinoline from heptane using a DES composed of this compound and ethylene glycol. [] The simulations revealed favorable interactions between the methyltriphenylphosphonium cation and quinoline, contributing to the DES's high selectivity for quinoline extraction.

ANone: Researchers employ various analytical techniques to characterize and study this compound and its applications. These techniques include:

  • Chromatographic methods: Gas chromatography-mass spectrometry (GC-MS) [] is used to analyze the products of reactions involving this compound.
  • Spectroscopic methods: FTIR [] and NMR [, ] are used to analyze the structure and interactions of this compound and its derivatives.
  • Electrochemical methods: Cyclic voltammetry and chronoamperometry are employed to investigate the electrochemical behavior of this compound-based systems. []

A: While this compound offers unique properties as a HBA in DES formation, other quaternary ammonium or phosphonium salts can be considered as potential alternatives. [] The choice of the most suitable salt depends on the specific application and the desired properties of the DES. For instance, tetrabutylammonium bromide [, ] and choline chloride [, ] are commonly studied alternatives for various separation and extraction processes.

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